molecular formula C10H17NO2 B11057674 Methyl 3-[isopropyl(2-propynyl)amino]propanoate

Methyl 3-[isopropyl(2-propynyl)amino]propanoate

Cat. No.: B11057674
M. Wt: 183.25 g/mol
InChI Key: ORLUBVWEUYQVLY-UHFFFAOYSA-N
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Description

Methyl 3-[isopropyl(2-propynyl)amino]propanoate is an organic compound that belongs to the class of esters. This compound is characterized by its unique structure, which includes an ester functional group, an isopropyl group, and a propynyl group attached to an amino group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[isopropyl(2-propynyl)amino]propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminopropanoic acid, isopropyl bromide, and propargyl bromide.

    Esterification: The first step involves the esterification of 3-aminopropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 3-aminopropanoate.

    Alkylation: The next step is the alkylation of methyl 3-aminopropanoate with isopropyl bromide and propargyl bromide in the presence of a base such as potassium carbonate. This step introduces the isopropyl and propynyl groups to the amino group, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[isopropyl(2-propynyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

Methyl 3-[isopropyl(2-propynyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[isopropyl(2-propynyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-aminopropanoate: Lacks the isopropyl and propynyl groups, resulting in different chemical and biological properties.

    Isopropyl 3-aminopropanoate: Similar structure but with an isopropyl ester group instead of a methyl ester group.

    Propargyl 3-aminopropanoate: Contains a propynyl group but lacks the isopropyl group.

Uniqueness

Methyl 3-[isopropyl(2-propynyl)amino]propanoate is unique due to the presence of both isopropyl and propynyl groups attached to the amino group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

methyl 3-[propan-2-yl(prop-2-ynyl)amino]propanoate

InChI

InChI=1S/C10H17NO2/c1-5-7-11(9(2)3)8-6-10(12)13-4/h1,9H,6-8H2,2-4H3

InChI Key

ORLUBVWEUYQVLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(=O)OC)CC#C

Origin of Product

United States

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